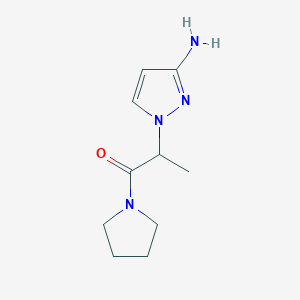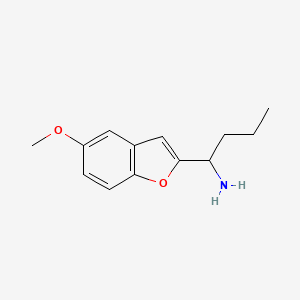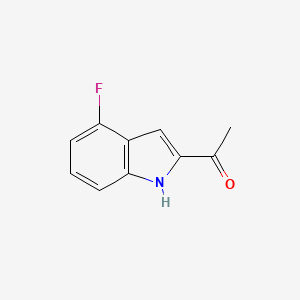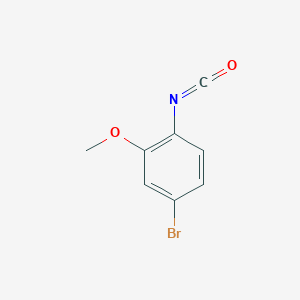
4-Bromo-1-isocyanato-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, substituted with a bromine atom, an isocyanate group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isocyanato-2-methoxybenzene typically involves the following steps:
Bromination: The starting material, 2-methoxyaniline, is brominated using bromine or a brominating agent to introduce the bromine atom at the para position relative to the methoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-isocyanato-2-methoxybenzene or 4-thio-1-isocyanato-2-methoxybenzene can be formed.
Addition Products: Urethanes or ureas are formed when the isocyanate group reacts with alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-1-isocyanato-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through isocyanate chemistry.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-isocyanato-2-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity allows it to form covalent bonds with target molecules, leading to the modification of their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the isocyanate group. It is used as a precursor in organic synthesis.
4-Methoxyphenyl isocyanate: Similar in structure but lacks the bromine atom. It is used in the synthesis of urethanes and ureas.
Uniqueness
4-Bromo-1-isocyanato-2-methoxybenzene is unique due to the presence of both the bromine and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
4-bromo-1-isocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 |
Clé InChI |
CZROQKQQUSZUIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


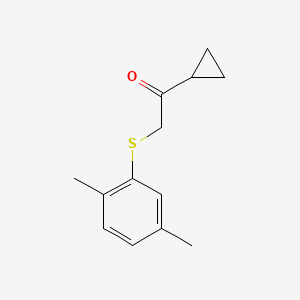
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
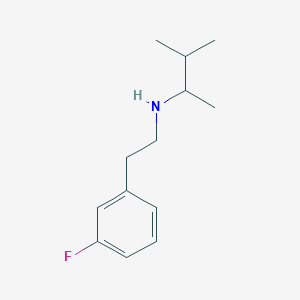

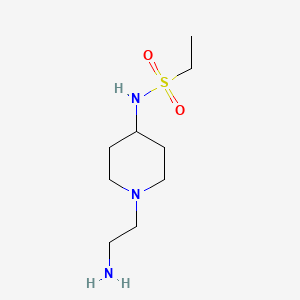
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)


![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)

